
6-(3,5-Dimethylpyrazol-1-yl)-2-piperidin-4-ylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-Dimethylpyrazol-1-yl)-2-piperidin-4-ylpyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridazinone derivative that has shown promising results in medicinal chemistry, particularly in the development of drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Drug Design and Pharmacological Activities
6-(3,5-Dimethylpyrazol-1-yl)-2-piperidin-4-ylpyridazin-3-one, a chemical compound with a complex structure, has potential applications in drug design due to its chemical features. Compounds with similar structural attributes, such as piperazine derivatives, have been extensively studied for their therapeutic uses across various medical conditions. For instance, piperazine, a core component similar to that in the mentioned compound, is found in drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory activities. The modification of the substitution pattern on the piperazine nucleus has been shown to significantly alter the medicinal potential of the resultant molecules, suggesting that similar modifications to this compound could yield new pharmacological agents with diverse therapeutic applications (Rathi et al., 2016).
Antioxidant Properties
The study of antioxidants and their mechanisms is crucial in various fields, including medicine. Compounds with potential antioxidant activity can contribute significantly to therapeutic strategies against oxidative stress-related diseases. Methods used in determining antioxidant activity, such as spectrophotometric assays, can be applied to assess the antioxidant potential of this compound. These methods evaluate the capacity of compounds to scavenge free radicals, reduce metals, and inhibit lipid peroxidation, providing insights into their suitability as antioxidants or adjuncts in therapy against oxidative damage (Munteanu & Apetrei, 2021).
Potential in Organic Synthesis and Catalysis
Heterocyclic N-oxide molecules, which share some structural similarities with this compound, have shown a wide range of applications in organic synthesis and catalysis. These compounds serve as versatile synthetic intermediates and exhibit significant biological importance. Their functionalities make them attractive for the development of metal complexes, catalysts, and in asymmetric synthesis. The potential of heterocyclic N-oxide derivatives for medicinal applications, due to their diverse biological activities, suggests that this compound could also be explored for similar applications, providing a valuable resource for researchers in drug development and organic chemistry (Li et al., 2019).
Mecanismo De Acción
Direcciones Futuras
The future research directions would likely involve further exploration of the properties and potential applications of this compound. For example, pyrazole compounds have been proposed as promising ligands in metal complexes due to their various potential applications in the catalysis area but also in medicine or biomimetism studies .
Propiedades
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-piperidin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-10-9-11(2)18(16-10)13-3-4-14(20)19(17-13)12-5-7-15-8-6-12/h3-4,9,12,15H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUJGKSWNFJFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCNCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B2511194.png)
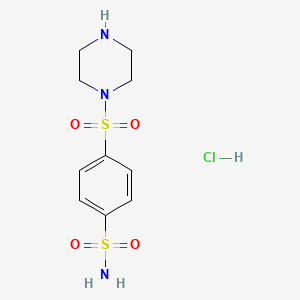
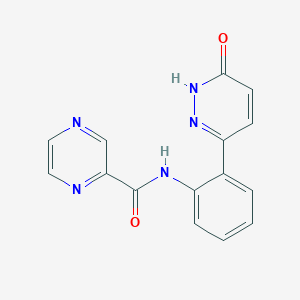
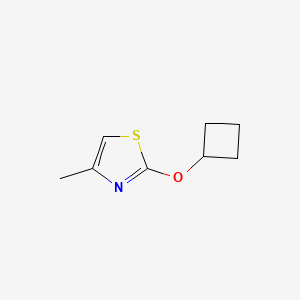

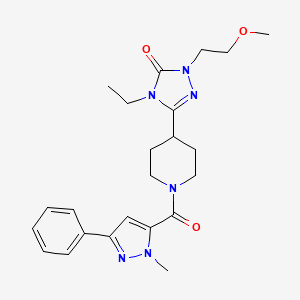
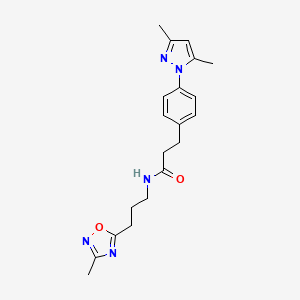
![N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2511206.png)
![2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2511207.png)


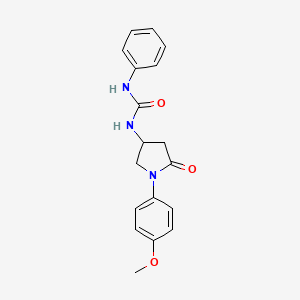
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511215.png)
